molecular formula C9H12ClNO2 B7472150 5-chloro-N-(2-methylpropyl)furan-2-carboxamide

5-chloro-N-(2-methylpropyl)furan-2-carboxamide

Cat. No. B7472150
M. Wt: 201.65 g/mol
InChI Key: JQSZOGZINDWRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-methylpropyl)furan-2-carboxamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in the late 2000s and has since been used for both scientific research and recreational purposes.

Mechanism of Action

5-chloro-N-(2-methylpropyl)furan-2-carboxamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. This leads to the activation of various signaling pathways that ultimately result in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids, including altered perception, mood, and behavior. It has also been shown to have potential therapeutic applications in treating conditions such as chronic pain and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(2-methylpropyl)furan-2-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors, which allows for more precise and targeted studies. However, one limitation is the potential for adverse effects on the body, which must be carefully monitored and controlled in experimental settings.

Future Directions

There are many potential future directions for research on 5-chloro-N-(2-methylpropyl)furan-2-carboxamide and other synthetic cannabinoids. These include further investigation into the mechanisms of action and physiological effects of the compounds, as well as the development of new therapeutic applications for various medical conditions. Additionally, there is a need for continued research into the potential risks and adverse effects of synthetic cannabinoids, particularly in the context of recreational use.

Synthesis Methods

5-chloro-N-(2-methylpropyl)furan-2-carboxamide is typically synthesized using a method known as the Friedel-Crafts acylation reaction. This involves the reaction of 5-chlorofuran-2-carboxylic acid with 2-methylpropylamine in the presence of a catalyst such as aluminum chloride. The resulting product is then purified using chromatography techniques to obtain the pure compound.

Scientific Research Applications

5-chloro-N-(2-methylpropyl)furan-2-carboxamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used in studies investigating the role of the endocannabinoid system in various physiological processes, as well as the potential therapeutic applications of synthetic cannabinoids in treating various medical conditions.

properties

IUPAC Name

5-chloro-N-(2-methylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)5-11-9(12)7-3-4-8(10)13-7/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSZOGZINDWRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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